Cas no 923-11-5 (Isopropyl 2-oxopropanoate)

Isopropyl 2-oxopropanoate structure
Isopropyl 2-oxopropanoate structure
Isopropyl 2-oxopropanoate
923-11-5
C6H10O3
130.141802310944
MFCD18642773
753479
9964097

Isopropyl 2-oxopropanoate Properties

Names and Identifiers

    • Propanoic acid, 2-oxo-, 1-methylethyl ester
    • isopropyl 2-oxopropanoate
    • propan-2-yl 2-oxopropanoate
    • Pyruvic acid, isopropyl ester (7CI, 8CI)
    • 2-Oxo-propionic acid isopropyl ester
    • Isopropyl pyruvate
    • CS-M0668
    • Q63395691
    • 923-11-5
    • DTXSID20433351
    • WUBJISGMPZWFKY-UHFFFAOYSA-N
    • DB-351715
    • AKOS006371533
    • isopropyl2-oxopropanoate
    • SCHEMBL427360
    • isopropylpyruvate
    • CS-13694
    • +Expand
    • MFCD18642773
    • WUBJISGMPZWFKY-UHFFFAOYSA-N
    • 1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h4H,1-3H3
    • O=C(C(C)=O)OC(C)C

Computed Properties

  • 130.062994177g/mol
  • 0
  • 3
  • 3
  • 130.062994177g/mol
  • 9
  • 126
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.8
  • 43.4Ų

Isopropyl 2-oxopropanoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0068GB-100mg
Propanoic acid, 2-oxo-, 1-methylethyl ester
923-11-5 95%
100mg
$121.00 2024-04-20
A2B Chem LLC
AC90091-100mg
Propanoic acid, 2-oxo-, 1-methylethyl ester
923-11-5 95%
100mg
$97.00 2024-05-20
Aaron
AR0068ON-100mg
Propanoic acid, 2-oxo-, 1-methylethyl ester
923-11-5 95%
100mg
$137.00 2024-07-18
Apollo Scientific
OR370056-1g
Isopropyl 2-oxopropanoate
923-11-5 98+%
1g
£590.00 2024-05-23
ChemScence
CS-M0668-100mg
isopropyl 2-oxopropanoate
923-11-5
100mg
$188.0 2022-04-26
eNovation Chemicals LLC
D769876-1g
Propanoic acid, 2-oxo-, 1-methylethyl ester
923-11-5 98%
1g
$175 2022-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTZ493-100mg
Propanoic acid, 2-oxo-, 1-methylethyl ester
923-11-5 95%
100mg
¥1102.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057051-100mg
Isopropyl 2-oxopropanoate
923-11-5 95%
100mg
¥1776.00

Isopropyl 2-oxopropanoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Copper zinc oxide (supported on PVC dispersed ZSM-5 mol. sieve) ;  rt → 50 °C; 8 h, 50 °C
Reference
Method for green synthesis of pyruvate containing lactate
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Sodium hypobromite Solvents: Dichloromethane ,  Water ;  < 0 °C; 5 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  15 min, rt
Reference
Facile synthesis of α-ketocarbonyl compounds from α-hydroxycarbonyl compounds
Chang, Hae Sung; Woo, Jae Chun; Lee, Kyoung Mo; Ko, Young Kwan; Moon, Surk-Sik; et al, Synthetic Communications, 2002, 32(1), 31-35

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  24 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Reference
Stereo- and Regioselective [3+3] Annulation Reaction Catalyzed by Ytterbium: Synthesis of Bicyclic 1,4-Dihydropyridines
del Corte, Xabier; Lopez-Frances, Adrian; de Marigorta, Edorta Martinez; Palacios, Francisco; Vicario, Javier, Advanced Synthesis & Catalysis, 2021, 363(20), 4761-4769

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Vanadium ,  Phosphoric acid tributyl ester, compd. with nitrogen oxide (NO2) (1:1) ;  5 h, 70 - 75 °C
Reference
Study on oxidation of lactic acid esters with TBP-NO2
Wang, Yu-ting; Gao, Xia; Zhang, Shen-song; Li, Chao, Huaxue Shiji, 2010, 32(2), 162-164

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Vanadium oxytrichloride Solvents: Acetonitrile ;  40 min, 298 K
Reference
Efficient Oxidative Dehydrogenation of Lactate to Pyruvate Using a Gas-Liquid Micro Flow System
Yasukawa, Toshiya; Ninomiya, Wataru; Ooyachi, Ken; Aoki, Nobuaki; Mae, Kazuhiro, Industrial & Engineering Chemistry Research, 2011, 50(7), 3858-3863

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Calcium sulfate
Reference
The photochemistry of α-keto acids and α-keto esters. II. Solution phase photodecomposition of α-keto esters
Leermakers, Peter A.; Warren, Paul C.; Vesley, George F., Journal of the American Chemical Society, 1964, 86(9), 1768-71

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Melamine ,  Ammonium vanadium oxide ((NH4)VO3) Solvents: Acetonitrile ;  0.5 MPa, rt → 120 °C; 8 h, 120 °C
Reference
Method for preparing keto ester by catalytic oxidation of hydroxy ester
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Potassium bromide ,  Amberlyst 15 Solvents: Dichloromethane ;  24 h, 25 °C
Reference
Method for preparing pyruvate by liquid phase catalytic oxidation of lactic ester
, China, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (Mn3O4) Solvents: 1,4-Dioxane ;  0.8 MPa, rt; 0.8 MPa, rt → 100 °C; 6 h, 0.8 MPa, 100 °C
Reference
Method for preparing pyruvate through catalytic oxidation of lactate using oxygen as oxidant
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Vanadate(6-), nona-μ-oxotrioxo(pentadeca-μ-oxononaoxononamolybdate)[μ12-[phospha… Solvents: Isopropanol ;  1.5 MPa, 100 °C; 4 h, 100 °C
Reference
Process for preparation of pyruvate from lactic acid through catalytic conversion
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  16 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Asymmetric Hetero-Diels-Alder Reaction of Danishefsky's Dienes with α-Carbonyl Esters Catalyzed by an Indium(III)-PyBox Complex
Zhao, Bei; Loh, Teck-Peng, Organic Letters, 2013, 15(12), 2914-2917

Synthetic Circuit 12

Reaction Conditions
Reference
Carboxylic acid esters: product subclass 8: 2-oxo- and 2-imino-substituted alkanoic acid esters, and related compounds
Westbrook, J. A.; Schaus, S. E., Science of Synthesis, 2006, 20, 1091-1114

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  4 h, reflux
Reference
Preparation of heterocyclic compounds and their use for inhibiting β-amyloid peptide release
, United States, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ;  4 h, reflux
Reference
Preparation of N-aryl- and N-heteroarylamino acid esters for inhibiting β-amyloid peptide release
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Triethylamine ,  Chromium trioxide Solvents: Acetonitrile ,  Water
Reference
The oxidation of methacrylic acid esters with hydrogen peroxide in the presence of chromium catalysts. A novel route to pyruvic acid esters
Inoue, Masami; Uragaki, Toshitaka; Kashiwagi, Hiroshi; Enomoto, Saburo, Chemistry Letters, 1989, (1), 99-100

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
Reference
Highly selective photoinduced dimerization of alkyl pyruvates catalyzed by cobaloxime
Kijima, Masashi; Miyamori, Kiyokatsu; Sato, Takeo, Journal of Organic Chemistry, 1988, 53(8), 1719-22

Synthetic Circuit 17

Reaction Conditions
Reference
Preparation of pyruvate for medicine and cosmetics
, China, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of α-keto esters
, Japan, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of pyruvic acid alkyl ester
, Japan, , ,

Isopropyl 2-oxopropanoate Raw materials

Isopropyl 2-oxopropanoate Preparation Products

Isopropyl 2-oxopropanoate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:923-11-5)Isopropyl 2-oxopropanoate
A928275
99%/99%
250mg/1g
205.0/467.0